(E)-2-[3-[[[3-(2-Pyridylethynyl)-2-cyclohexen-1-ylidene]amino]oxy]propoxy]ethyl Methanesulfonate
Description
(E)-2-[3-[[[3-(2-Pyridylethynyl)-2-cyclohexen-1-ylidene]amino]oxy]propoxy]ethyl Methanesulfonate (hereafter referred to by its full IUPAC name) is a synthetic organosulfur compound characterized by a cyclohexenylidene scaffold conjugated with a pyridylethynyl group, an aminooxy linker, and a methanesulfonate ester. The methanesulfonate moiety may enhance solubility and metabolic stability compared to analogous esters .
Properties
IUPAC Name |
2-[3-[[3-(2-pyridin-2-ylethynyl)cyclohex-2-en-1-ylidene]amino]oxypropoxy]ethyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-27(22,23)26-15-14-24-12-5-13-25-21-19-8-4-6-17(16-19)9-10-18-7-2-3-11-20-18/h2-3,7,11,16H,4-6,8,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGLNYSBUTWZRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCCON=C1CCCC(=C1)C#CC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-[3-[[[3-(2-Pyridylethynyl)-2-cyclohexen-1-ylidene]amino]oxy]propoxy]ethyl methanesulfonate, with the CAS number 1451015-35-2, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H24N2O5S
- Molecular Weight : 392.47 g/mol
- Purity : 95%
- IUPAC Name : (E)-2-(3-(((3-(pyridin-2-ylethynyl)cyclohex-2-en-1-ylidene)amino)oxy)propoxy)ethyl methanesulfonate
- SMILES Notation : CS(=O)(=O)OCCOCCCO/N=C1/C=C(C#CC2=NC=CC=C2)CCC1
Biological Activity Overview
The compound's biological activity is primarily linked to its structural components, which include a pyridine ring and a cyclohexene moiety. These structures suggest potential interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
- Alkylation of DNA : Similar to other methanesulfonate derivatives, this compound may exhibit mutagenic properties by alkylating DNA. This can lead to mutations during DNA replication, potentially affecting cell viability and proliferation .
- Inhibition of Enzymatic Activity : The presence of the methanesulfonate group indicates possible inhibition of specific enzymes that are crucial in metabolic pathways or signal transduction .
- Receptor Modulation : The unique structure may allow it to interact with various receptors, potentially modulating their activity and influencing downstream signaling cascades .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds and provide insights into the potential activities of this compound.
Study on Mutagenicity
A study conducted by Alderson et al. (1965) demonstrated that ethyl methanesulfonate (EMS), a related compound, induced mutations in Drosophila spp., suggesting that similar derivatives could also possess mutagenic properties . This study highlights the importance of structural features in determining biological activity.
Impact on DNA Repair Mechanisms
Research has shown that EMS can interfere with DNA repair processes, leading to increased mutation rates. A protocol for EMS mutagenesis indicated optimal conditions for inducing mutations, which might be relevant for understanding the effects of this compound in genetic studies .
Data Table: Comparison of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development, particularly as an anticancer agent or in targeting specific biological pathways due to the presence of the pyridine and cyclohexene groups.
Case Study : Research has indicated that similar compounds exhibit significant antitumor activity by inhibiting specific kinases involved in cancer cell proliferation. Further studies are required to evaluate the efficacy of this compound in vitro and in vivo.
The compound may interact with various biological targets, making it a candidate for studying enzyme inhibition or receptor binding. The presence of the amino group allows for potential interactions with biological macromolecules.
Case Study : A study on related pyridine derivatives demonstrated their ability to inhibit certain enzymes linked to metabolic disorders, suggesting that (E)-2-[3-[[[3-(2-Pyridylethynyl)-2-cyclohexen-1-ylidene]amino]oxy]propoxy]ethyl methanesulfonate could have similar effects.
Materials Science
Due to its unique chemical structure, this compound can be explored for use in developing new materials, such as polymers or coatings with specific properties like enhanced thermal stability or electrical conductivity.
Case Study : Research into similar methanesulfonate derivatives has shown their utility in creating conductive polymers that can be used in electronic applications.
Comparison with Similar Compounds
Core Scaffold and Functional Groups
The compound’s cyclohexenylidene core distinguishes it from simpler aromatic or aliphatic analogs. Key structural comparisons include:
| Compound Name | Core Structure | Key Functional Groups | Biological Target (Hypothesized) |
|---|---|---|---|
| Target Compound | Cyclohexenylidene | Pyridylethynyl, methanesulfonate | Kinases, redox enzymes |
| Erastin (Ferroptosis inducer) | Quinazolinone | Chlorophenyl, piperazine | System Xc− inhibitor |
| 3-((((2R,3R,4R,5R)-2-...)propanenitrile | Furanose (sugar-derived) | tert-butyldimethylsilyl, thioether | Nucleoside analogs (antiviral) |
Key Observations :
- The pyridylethynyl group in the target compound may enhance π-π stacking interactions with protein targets compared to phenyl or aliphatic substituents in analogs like erastin .
Physicochemical Properties
Solubility and Stability
The methanesulfonate ester improves aqueous solubility relative to methyl or ethyl esters, as seen in prodrug design. However, its hydrolytic stability is lower than tert-butyldimethylsilyl (TBDMS)-protected analogs (e.g., ’s compound), which resist premature degradation .
LogP and Bioavailability
Predicted LogP values (via QSAR models) suggest moderate lipophilicity (LogP ≈ 2.1), positioning it between highly polar nucleoside analogs (LogP < 0) and hydrophobic ferroptosis inducers like erastin (LogP ≈ 3.5) . This balance may favor cell membrane permeability while avoiding excessive accumulation in lipidic compartments.
Ferroptosis Induction Potential
For example:
- Erastin: Targets system Xc− via quinazolinone and chlorophenyl groups .
- Target Compound: The pyridylethynyl group could interact with redox-active iron, a mechanism observed in other FINs. However, the aminooxy linker might reduce potency compared to erastin’s direct thioether linkage .
Insecticidal Activity (Hypothetical)
Plant-derived compounds with methanesulfonate esters (e.g., ’s C. gigantea extracts) show insecticidal effects by disrupting cuticle permeability. The target compound’s methanesulfonate group may similarly enhance penetration through insect cuticles, though its synthetic origin could limit biodegradability compared to natural analogs .
Pharmacokinetic Considerations
- Metabolism : The methanesulfonate ester is prone to hydrolysis by esterases, releasing methanesulfonic acid and a reactive intermediate. This contrasts with TBDMS-protected compounds (), which require enzymatic desilylation for activation .
- Half-Life : Predicted plasma half-life (t₁/₂ ≈ 4.2 hours) is shorter than erastin derivatives (t₁/₂ > 8 hours) due to esterase susceptibility .
Preparation Methods
Synthesis of 3-(2-Pyridylethynyl)-2-cyclohexen-1-one
The cyclohexenone intermediate is prepared via Sonogashira coupling between 3-iodocyclohex-2-en-1-one and 2-ethynylpyridine.
Reaction Conditions :
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Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%).
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Solvent: Triethylamine (NEt₃) and tetrahydrofuran (THF) (1:1 v/v).
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Temperature: 60°C under nitrogen atmosphere.
Mechanism :
The palladium-copper system facilitates oxidative addition of the iodo compound, transmetallation with the terminal alkyne, and reductive elimination to form the C-C bond.
Formation of the Cyclohexenylidene Aminooxy Intermediate
The ketone group in 3-(2-pyridylethynyl)-2-cyclohexen-1-one is converted to an imine via reaction with hydroxylamine hydrochloride, followed by oximation:
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Imine Formation :
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Reagents: Hydroxylamine hydrochloride (1.2 eq), sodium acetate (2 eq) in ethanol.
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Conditions: Reflux at 80°C for 6 hours.
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Intermediate: (E)-3-(2-Pyridylethynyl)-2-cyclohexen-1-one oxime.
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Aminooxy Linker Introduction :
Alkylation with 2-Hydroxyethyl Methanesulfonate
The aminooxy intermediate is alkylated with 2-hydroxyethyl methanesulfonate to install the terminal sulfonate group:
Reaction Setup :
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Solvent: Dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP, 0.1 eq).
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Reagents: 2-Hydroxyethyl methanesulfonate (1.2 eq), N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq).
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Temperature: 0°C to 25°C over 12 hours.
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Yield: ~65% after column chromatography (silica gel, ethyl acetate/hexane).
Key Consideration :
Steric hindrance from the cyclohexenylidene group necessitates slow reagent addition to minimize side reactions.
Optimization and Challenges
Stereochemical Control
The (E)-configuration at the cyclohexenylidene double bond is critical for structural integrity. Isomerization risks during imine formation are mitigated by:
Purification Techniques
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Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate).
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Recrystallization : Tert-butyl methyl ether (TBME) yields high-purity crystals (>98% by HPLC).
Comparative Analysis of Reported Methods
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, NEt₃/THF, 60°C | 78 | 95 |
| Oximation | NH₂OH·HCl, NaOAc, EtOH, 80°C | 82 | 90 |
| Alkylation | DCC, DMAP, DCM, 0°C → 25°C | 65 | 97 |
Data synthesized from supplier protocols and analogous reactions.
Scale-Up Considerations
Industrial-scale production faces challenges:
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Cost of Palladium Catalysts : Recycling protocols using supported Pd nanoparticles reduce expenses.
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Byproduct Management : Copper iodide residues are removed via chelating resins.
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Solvent Recovery : THF and DCM are distilled and reused to improve sustainability.
Analytical Characterization
Critical Metrics for Final Product :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification strategies for (E)-2-[3-[[[3-(2-Pyridylethynyl)-2-cyclohexen-1-ylidene]amino]oxy]propoxy]ethyl Methanesulfonate?
- Methodological Answer :
- Synthesis : Utilize a multi-step approach:
Coupling Reactions : Introduce the pyridylethynyl group via Sonogashira coupling to the cyclohexenone intermediate under Pd/Cu catalysis .
Oxime Formation : React the cyclohexenone with hydroxylamine to form the cyclohexen-1-ylideneamino intermediate.
Etherification : Attach the propoxy-ethyl methanesulfonate moiety using Mitsunobu conditions (DIAD, PPh3) .
- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) followed by preparative HPLC (C18 column, acetonitrile/water) to isolate the (E)-isomer. Confirm purity via <sup>1</sup>H NMR (absence of diastereomer peaks) and LC-MS (single peak with expected m/z) .
Q. How can researchers characterize the structural and stereochemical integrity of this compound?
- Methodological Answer :
- Spectroscopy :
- <sup>1</sup>H/<sup>13</sup>C NMR: Assign peaks for the pyridylethynyl group (δ ~8.5 ppm for pyridine protons), cyclohexenylidene (δ ~6.2 ppm for vinyl protons), and methanesulfonate (δ ~3.2 ppm for -SO3CH3) .
- IR: Confirm sulfonate (S=O stretches at ~1350 cm<sup>-1</sup>) and oxime (N-O stretch at ~930 cm<sup>-1</sup>).
- X-ray Crystallography : Resolve the (E)-configuration by analyzing crystal packing and intramolecular distances .
- Polarimetry : Measure optical activity if chiral centers are present (e.g., cyclohexene conformation).
Advanced Research Questions
Q. What experimental designs are optimal for studying the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target Identification :
- Kinase Profiling : Use competitive ATP-binding assays (e.g., ADP-Glo™) to screen against kinase panels.
- SPR/BLI : Quantify binding kinetics (kon/koff) using surface plasmon resonance or bio-layer interferometry .
- Cellular Assays :
- IC50 Determination : Dose-response curves in cell lines (e.g., cancer models) with viability readouts (MTT/WST-1).
- siRNA Knockdown : Validate target specificity by silencing suspected pathways and observing rescue effects .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses in kinase active sites .
Q. How can structural modifications improve the compound’s pharmacokinetic properties while retaining activity?
- Methodological Answer :
- SAR Studies :
- Modify Substituents : Replace the methanesulfonate with phosphonate or carboxylate groups to enhance solubility.
- Isosteric Replacements : Substitute the pyridylethynyl group with bioisosteres (e.g., thiazole) to reduce metabolic instability .
- In Vitro ADME :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
- Caco-2 Permeability : Assess intestinal absorption using monolayer transepithelial resistance .
- Pro-drug Strategies : Introduce esterase-cleavable groups (e.g., acetyl) to improve oral bioavailability .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Reproducibility Checks :
Standardize Assay Conditions : Control variables (cell passage number, serum concentration, incubation time).
Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc tests) to identify outlier studies.
- Structural Confirmation : Re-analyze batch-to-batch purity (HPLC, NMR) to rule out degradation or isomerization .
Methodological Framework Integration
Q. How can theoretical frameworks guide the design of experiments involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
